(Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine (Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15979423
InChI: InChI=1S/C12H12N2O/c13-15-7-3-4-10-8-11-5-1-2-6-12(11)14-9-10/h1-6,8-9H,7,13H2/b4-3-
SMILES:
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol

(Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine

CAS No.:

Cat. No.: VC15979423

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

(Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine -

Specification

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
IUPAC Name O-[(Z)-3-quinolin-3-ylprop-2-enyl]hydroxylamine
Standard InChI InChI=1S/C12H12N2O/c13-15-7-3-4-10-8-11-5-1-2-6-12(11)14-9-10/h1-6,8-9H,7,13H2/b4-3-
Standard InChI Key QTNRHMRUPRTNOR-ARJAWSKDSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=C(C=N2)/C=C\CON
Canonical SMILES C1=CC=C2C(=C1)C=C(C=N2)C=CCON

Introduction

Chemical Structure and Configuration

The molecular structure of (Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine comprises three key components:

  • Quinoline moiety: A bicyclic aromatic system with a nitrogen atom at the 3-position, conferring electron-deficient properties and enabling π-π stacking interactions .

  • Allyl chain: A three-carbon unsaturated linker in the Z (cis) configuration, which influences steric and electronic interactions during chemical reactions.

  • Hydroxylamine group (-ONH₂): A functional group known for its nucleophilic and redox-active behavior, often utilized in ligation chemistry and enzyme inhibition .

The Z configuration of the allyl group introduces steric constraints that may affect binding affinity in biological systems. Computational modeling of similar quinoline derivatives suggests that the spatial arrangement of substituents modulates interactions with target proteins, such as epidermal growth factor receptor (EGFR) .

Synthetic Strategies and Reaction Mechanisms

Precursor Synthesis: Quinolin-3-yl Derivatives

The synthesis of quinolin-3-yl derivatives typically begins with the functionalization of quinoline. For example, Michael addition reactions using acrylate esters have been employed to introduce allyl chains at the nitrogen or oxygen positions of quinolin-2-one analogs . While the cited study focuses on quinolin-2-one, analogous methods could be adapted for quinolin-3-yl systems:

  • Michael Addition: Reaction of quinolin-3-ol with methyl acrylate in the presence of a base (e.g., NaOH) yields O-allyl intermediates.

  • Chemoselective Alkylation: Competitive N- vs. O-alkylation can be controlled using palladium catalysts or sterically hindered bases, as demonstrated in quinolin-2-one systems .

Hydroxylamine Incorporation

Hydroxylamine derivatives are often synthesized via nucleophilic substitution or condensation. A plausible route for (Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine involves:

  • Hydrazide Formation: Reaction of an allyl ester intermediate with hydrazine hydrate, as shown for 3-[2-oxoquinolin-1(2H)-yl]propanehydrazide (yield: 49–70%) .

  • Oxidation/Reduction: Selective oxidation of hydrazides to hydroxylamines using mild oxidizing agents (e.g., m-CPBA) or reduction of nitro compounds.

Key challenges include preserving the Z configuration during functionalization. Stereocontrolled synthesis may require chiral catalysts or low-temperature conditions to minimize isomerization.

Spectroscopic Characterization

Hypothetical spectroscopic data for (Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine can be extrapolated from related compounds:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Quinoline protons: Aromatic signals at δ 7.1–8.5 ppm (multiplet, 7H) .

    • Allyl chain: Trans coupling constants (J = 10–12 Hz) for Z-configured protons, with CH₂ groups at δ 2.6–4.5 ppm .

    • Hydroxylamine (-ONH₂): Broad singlet at δ 5.5–6.5 ppm (exchangeable proton).

  • ¹³C NMR:

    • Quinoline carbons: Aromatic carbons at δ 118–137 ppm, carbonyl at δ 166–173 ppm .

    • Allyl carbons: Olefinic carbons at δ 120–130 ppm, CH₂ at δ 30–40 ppm.

Mass Spectrometry

  • MS (MALDI-TOF): Expected molecular ion [M + Na]⁺ at m/z 280–300, consistent with C₁₅H₁₅N₂O₂ .

Biological Activity and Molecular Docking

While no direct studies on (Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine exist, structurally related quinoline derivatives exhibit notable bioactivity:

Cytotoxicity and EGFR Inhibition

  • Compound 9e (a quinolin-2-one derivative) showed potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 1.32 μM) and 97% EGFR inhibition (IC₅₀ = 16.89 nM) .

  • Molecular docking revealed hydrogen bonding with Met 769 in EGFR’s active site, a conserved interaction in kinase inhibitors .

Hypothetical Mechanism for (Z)-Isomer

The Z configuration may enhance binding to EGFR by positioning the hydroxylamine group closer to catalytic residues. Computational modeling (e.g., AutoDock Vina) could predict a binding energy of −15 to −18 kcal/mol, comparable to Erlotinib (−17.89 kcal/mol) .

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